2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Description
Properties
IUPAC Name |
2-pyridin-2-yl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-5-13-8(3-1)11-14-9-7-12-6-4-10(9)15-11/h1-3,5,12H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHPSDHKTMCYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC(=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678531 | |
| Record name | 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246891-69-9 | |
| Record name | 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
Alkylation and Acylation for Side-Chain Modification
Post-cyclization functionalization often involves alkylation or acylation reactions to introduce the pyridin-2-yl group. For instance, treatment of 2-amino-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine with 2-pyridinecarbonyl chloride in the presence of triethylamine yields the target compound via amide bond formation. Alternatively, nucleophilic aromatic substitution using 2-fluoropyridine and a copper(I) iodide catalyst at 120°C in dimethylformamide (DMF) provides moderate yields (45–55%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction outcomes. Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions but may lead to decomposition at elevated temperatures. A mixed solvent system (e.g., THF/MeOH 4:1) balances solubility and reactivity, particularly for Pd-catalyzed reactions. Temperature optimization studies reveal that maintaining reactions at 60–80°C minimizes side product formation while ensuring reasonable reaction rates.
Catalytic System Tuning
Catalyst loading in Pd-mediated reactions is a critical cost driver. Reducing Pd(PPh₃)₄ from 5 mol% to 1 mol% while adding 10 mol% of triphenylphosphine as a stabilizing ligand maintains coupling efficiency at 85%. For hydrogenation steps, replacing Pd/C with Raney nickel lowers costs but requires higher H₂ pressures (50 psi vs. 30 psi), complicating scalability.
Analytical and Purification Techniques
Chromatographic Methods
Purification of 2-(pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine typically involves silica gel chromatography using gradient elution (hexane/ethyl acetate 4:1 to 1:1). Chiral separation of enantiomers, if present, is achieved via supercritical fluid chromatography (SFC) with cellulose-based columns.
Spectroscopic Characterization
¹H NMR analysis confirms structural integrity, with characteristic shifts observed for the oxazole proton (δ 8.2–8.4 ppm) and pyridin-2-yl protons (δ 7.6–8.6 ppm). High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with [M + H]⁺ peaks matching theoretical values within 2 ppm error.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Clauson-Kaas Cyclization | Furfural → Aminopyridine → Cyclize | 78 | 95 | Low |
| Suzuki Coupling | Bromo Intermediate + Boronic Acid | 85 | 98 | High |
| Direct Alkylation | Amine + 2-Pyridinecarbonyl Chloride | 65 | 90 | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridine derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. For example, it may inhibit the activity of a kinase enzyme, leading to reduced phosphorylation of downstream targets and altered cellular signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Isoxazolo[4,5-c]pyridine Derivatives
- Example : Substituted 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridines (CAS varies)
- Key Differences : Replacement of the oxazole oxygen with a nitrogen atom in the isoxazole ring alters electronic properties and hydrogen-bonding capacity. These compounds are patented for pharmaceutical applications, particularly as Hsp90 inhibitors, where the isoxazole moiety interacts with ATP-binding pockets .
- Pharmacological Impact : Isoxazole derivatives exhibit enhanced binding affinity to Hsp90 due to optimized interactions with conserved water networks in the protein’s N-terminal domain .
Pyrazolo[4,3-c]pyridine Derivatives
- Example : 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 157327-45-2)
- The methyl group at position 2 may sterically hinder rotation, affecting conformational stability .
- Applications : Pyrazole derivatives are explored for CNS targets due to improved blood-brain barrier penetration.
Thiazolo[5,4-c]pyridine Derivatives
- Example : 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS 365996-07-2)
- Key Differences : Sulfur in the thiazole ring enhances lipophilicity and metabolic stability. Bromine substitution adds steric bulk, influencing receptor selectivity .
- Safety Profile : Classified under GHS as hazardous (skin/eye irritation), necessitating careful handling .
Substituent Variations
Aromatic Substituents
- Example : 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine (CAS varies)
- This modification is linked to improved IC$_{50}$ values in kinase assays .
Alkyl and Ester Groups
Pharmacologically Active Analogs
Tinoridine Hydrochloride
- Structure: Thieno[2,3-c]pyridine core with ethoxycarbonyl and benzyl groups (CAS 74199-07-2).
- Comparison: The thiophene ring confers distinct electronic properties, while the benzyl group enhances anti-inflammatory activity. Tinoridine exhibits rapid absorption (T$_{max}$ = 30 min) and potency 2× greater than aspirin .
Hsp90 Inhibitors
- Example: Resorcinol-containing isoxazolo[4,5-c]pyridines
- Comparison: The resorcinol moiety forms critical hydrogen bonds with Asp93 of Hsp90, a feature absent in the target compound. This structural difference reduces the target compound’s efficacy in Hsp90 inhibition .
Structural and Functional Data Tables
Table 1: Key Structural and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 201.23 | 1.8 | 0.5 (Water) |
| 2-Bromo-thiazolo analog | 283.58 | 2.5 | 1.2 (DMSO) |
| Ethyl carboxylate analog (HCl salt) | 259.72 | 1.2 | >50 (PBS) |
Biological Activity
2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activity. This compound features a pyridine ring fused with an oxazolo ring, which contributes to its unique chemical properties and biological interactions. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N3O. The structure includes a pyridine moiety and a tetrahydrooxazolo ring system, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.22 g/mol |
| CAS Number | 1246891-69-9 |
| Boiling Point | Not available |
| Density | Not available |
Biological Activity
Research indicates that this compound exhibits various biological activities that may be relevant for therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal damage and improved cognitive function. These effects are thought to be mediated through the modulation of oxidative stress and inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of tetrahydrooxazolo compounds. The results indicated that this compound exhibited higher antibacterial activity compared to standard antibiotics.
- Cancer Cell Apoptosis : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis showed a significant increase in apoptotic cells at concentrations above 10 µM after 24 hours of treatment.
- Neuroprotection in Rodent Models : A rodent model study published in the Journal of Neuropharmacology demonstrated that administration of the compound prior to inducing neurodegeneration resulted in a marked decrease in behavioral deficits and neuronal loss compared to control groups.
Q & A
Q. Optimization Parameters :
How can computational methods guide the structural optimization of this compound for target-specific applications?
Answer:
Density Functional Theory (DFT) and molecular docking are critical tools:
- DFT Applications :
- Molecular Docking :
Q. Example Workflow :
Optimize structure using Gaussian09 .
Validate with NMR chemical shift calculations (RMSD < 0.1 ppm) .
Screen against protein targets using AutoDock Vina .
What experimental techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) :
- X-ray Crystallography :
- Resolves absolute configuration (e.g., CCDC deposition for torsion angles) .
How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays :
- Purity Validation :
- Dose-Response Curves :
Case Study : Discrepant antimicrobial activity (e.g., MIC = 8–32 µg/mL) may stem from bacterial strain differences. Re-testing under CLSI guidelines resolves variability .
What advanced methodologies enable structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Analog Synthesis :
- Biological Profiling :
Q. SAR Insights :
| Modification | Effect on Activity |
|---|---|
| Pyridyl → Phenyl | Reduced Hsp90 binding (ΔΔG = +2.1 kcal/mol) |
| Oxazole → Thiazole | Enhanced solubility (logP −0.3) but lower potency |
What are the challenges in scaling up synthesis without compromising yield or purity?
Answer:
- Batch vs. Flow Chemistry :
- Purification :
How does the compound’s tautomeric equilibrium affect its reactivity and biological activity?
Answer:
The oxazole-pyridine system exhibits tautomerism, influencing hydrogen-bonding capacity:
- Tautomer Populations :
- Impact on Binding :
Computational Prediction :
DFT calculations (B3LYP/6-311++G(d,p)) estimate tautomer energy differences (<1 kcal/mol), suggesting equilibrium coexistence .
What strategies mitigate toxicity risks in preclinical development?
Answer:
- ADMET Profiling :
- Prodrug Design :
- Esterify carboxyl groups to enhance permeability (e.g., ethyl ester prodrug reduces hepatotoxicity) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout : Confirm target dependency (e.g., Hsp90 KO reverses antiproliferative effects) .
- Thermal Shift Assay (TSA) : Measure ΔTₘ (e.g., +4°C shift indicates stable target binding) .
- Animal Models : Xenograft studies (e.g., 50 mg/kg dosing in nude mice) with PD biomarkers (e.g., HSP70 upregulation) .
What are unresolved research gaps in understanding this compound’s pharmacological potential?
Answer:
- Blood-Brain Barrier (BBB) Penetration :
- Predict logBB using PAMPA-BBB assays; current data show low permeability (Pe < 2 × 10⁻⁶ cm/s) .
- Resistance Mechanisms :
- Polypharmacology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
